N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a chloromethoxyphenyl group
Preparation Methods
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide typically involves the sequential substitution of the chlorides in cyanuric chloride with appropriate nucleophiles. The synthetic route generally includes the following steps:
Condensation Reaction: Cyanuric chloride is reacted with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine.
Substitution Reaction: The intermediate product is then reacted with 3-chloro-4-methoxyaniline under controlled conditions to yield the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino groups can be replaced with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in viral replication, making it a potential antiviral agent. The molecular pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide can be compared with other triazine derivatives, such as:
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has similar triazine core but different substituents, leading to distinct chemical and biological properties.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have various substituents on the triazine ring, resulting in diverse applications and activities.
The uniqueness of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24ClN7O2 |
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Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide |
InChI |
InChI=1S/C25H24ClN7O2/c1-16(22(34)28-19-13-14-21(35-2)20(26)15-19)27-23-31-24(29-17-9-5-3-6-10-17)33-25(32-23)30-18-11-7-4-8-12-18/h3-16H,1-2H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
UFPWVVZKUMCHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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